

Spectroscopic Profile of 1-Ethoxypentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxypentane

Cat. No.: B092830

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-ethoxypentane**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-ethoxypentane** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.39	Triplet (t)	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.33	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.54	Quintet (p)	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.32	Sextet (sxt)	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.16	Triplet (t)	3H	-O-CH ₂ -CH ₃
~0.90	Triplet (t)	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Chemical shifts are estimated from the provided spectrum and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
70.8	CH ₂	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
65.9	CH ₂	-O-CH ₂ -CH ₃
31.8	CH ₂	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
28.5	CH ₂	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
22.6	CH ₂	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
15.2	CH ₃	-O-CH ₂ -CH ₃
14.1	CH ₃	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2959, 2932, 2872	Strong	C-H stretching (alkane)
1467	Medium	C-H bending (alkane)
1378	Medium	C-H bending (alkane)
1117	Strong	C-O-C stretching (ether)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
116	~5	[M] ⁺ (Molecular Ion)
87	~20	[M - C ₂ H ₅] ⁺
73	~30	[M - C ₃ H ₇] ⁺
59	100	[CH ₃ CH ₂ OCH ₂] ⁺ (Base Peak)
45	~40	[CH ₃ CH ₂ O] ⁺
43	~55	[C ₃ H ₇] ⁺
29	~45	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1-ethoxypentane** (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL.
- The solution is transferred to a clean, dry 5 mm NMR tube.

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a chemical shift reference at 0 ppm.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
- For ^1H NMR, a standard single-pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat (undiluted) **1-ethoxypentane** is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

- A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.
- The prepared salt plate assembly is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The resulting interferogram is then mathematically converted to a spectrum using a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

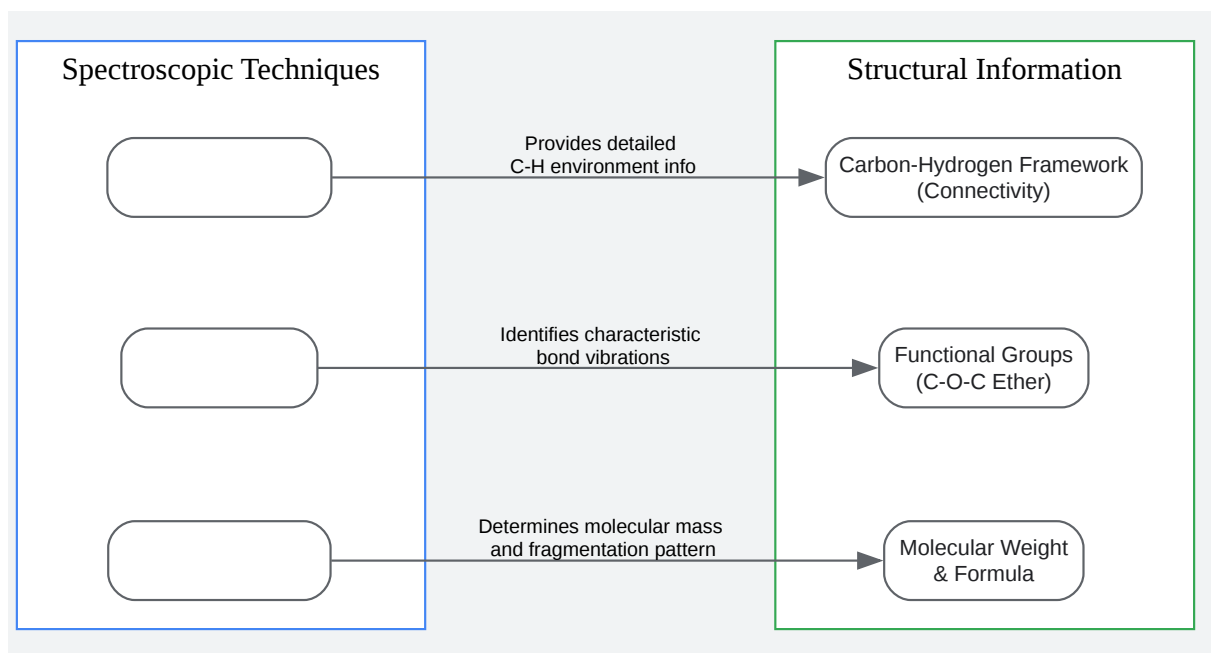
- A small amount of **1-ethoxypentane** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.
- The sample is vaporized in a high vacuum environment.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M^+).

Mass Analysis and Detection:

- The molecular ions and any fragment ions formed from their decomposition are accelerated by an electric field.
- The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

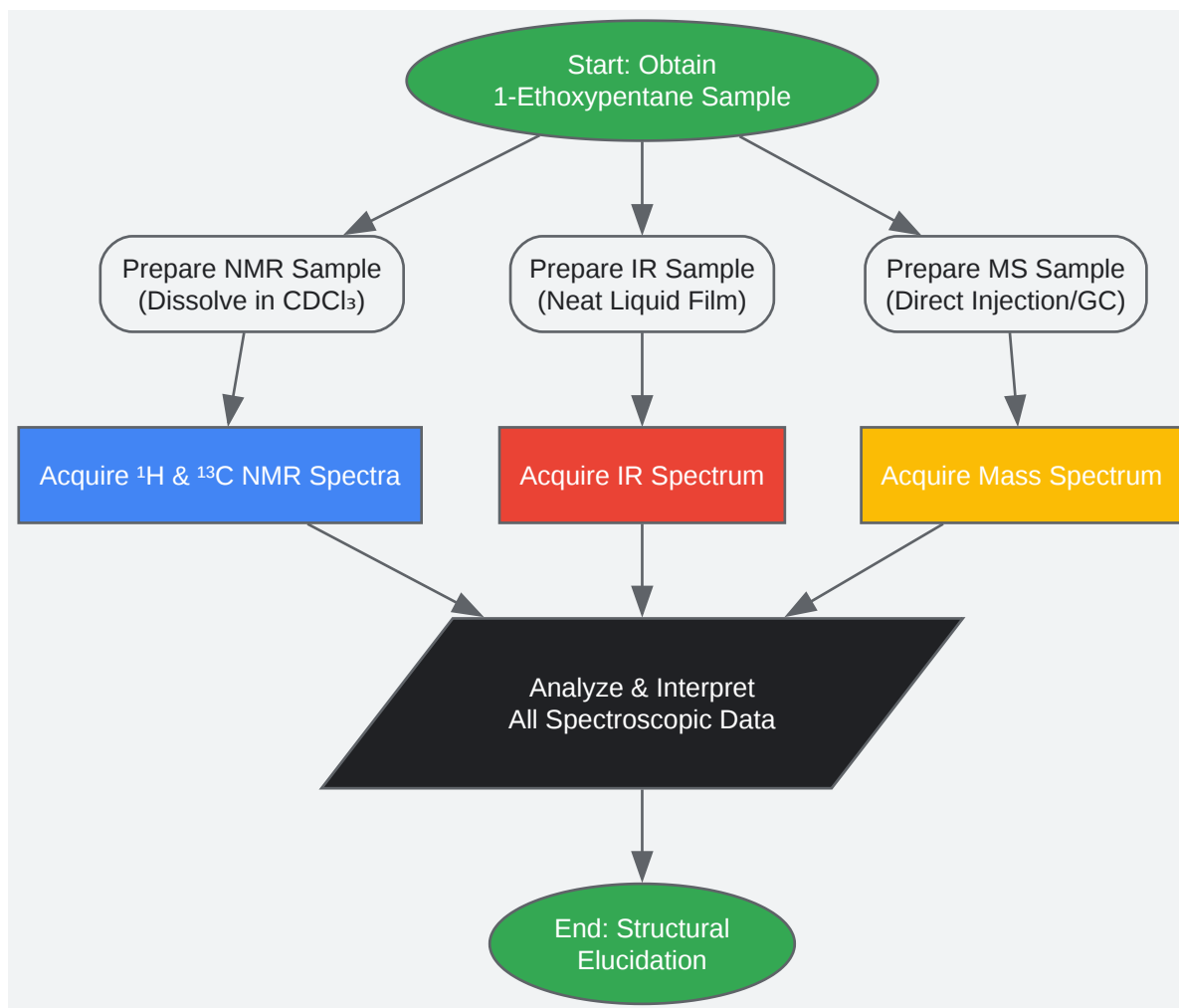
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.



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Caption: Relationship between spectroscopic techniques and derived structural information.



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Caption: General experimental workflow for spectroscopic analysis of **1-ethoxypentane**.

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